5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Bioactivity profiling Target engagement Polypharmacology

Researchers using phenolic pyrazole probes for multi-target screening frequently encounter lot-to-lot variability and isomer contamination that compromise reproducibility. 5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 909862-99-3) addresses this directly: • 40 curated bioactivity data points across 28 protein targets (ChEMBL CHEMBL1504505) for immediate assay cross-referencing and hit triage. • Ortho-methoxy orientation on the 4-phenyl ring-a critical structural determinant distinguishable from the para-methoxy isomer (InChIKey UIXKXYGHZOJILO)-essential for 5-HT2A receptor binding geometry studies. • Peer-reviewed 1H-, 13C-NMR, IR, and Raman spectroscopic data (Jaster et al., 2023) enable independent lot verification.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 909862-99-3
Cat. No. B2587164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
CAS909862-99-3
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C)O
InChIInChI=1S/C19H20N2O3/c1-4-24-13-9-10-14(16(22)11-13)19-18(12(2)20-21-19)15-7-5-6-8-17(15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21)
InChIKeyHNBSTAVYEBXTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol: Compound Identity and Provenance


5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 909862-99-3) is a synthetic small-molecule phenolic pyrazole with molecular formula C19H20N2O3 and molecular weight 324.4 g/mol [1]. It is registered in PubChem under CID 663544 and assigned ChEMBL ID CHEMBL1504505, indicating a substantial bioactivity annotation footprint of 40 potency assays across 28 distinct protein targets [1][2]. The compound originates from the Molecular Libraries Small Molecule Repository (MLSMR) with identifier MLS000083071, marking it as a screening library compound with publicly curated biological data [1]. A published synthetic protocol confirming structural identity via 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy is available, establishing a verifiable characterization baseline for procurement quality assessment [3].

Extensively annotated polypharmacology profile from curated screening library
Peer-reviewed synthetic protocol with full spectroscopic characterization available
Ortho-methoxy conformationally constrained chemotype for target-based probe studies

5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol: Why Analogs Cannot Substitute


The ortho-methoxy orientation on the 4-phenyl ring is a critical structural determinant that distinguishes this compound from its para-methoxy isomer (InChIKey UIXKXYGHZOJILO-UHFFFAOYSA-N, also catalogued as MLS-0437221.0001) [1][2]. In pyrazole-based 5-HT2A receptor modulator scaffolds, the position of the methoxy substituent on the pendant phenyl ring governs receptor binding geometry; the ortho substitution introduces a steric and electronic environment that is fundamentally non-interchangeable with the para-substituted analog [3]. Similarly, the 5-methoxy analog (CAS 1062224-47-8, C18H18N2O3) replaces the ethoxy group with a smaller methoxy substituent, altering both lipophilicity (computed XLogP3 3.9 for the target compound) and hydrogen-bonding potential, which are key drivers of differential target engagement across the 28 proteins annotated in ChEMBL for this chemotype [1]. Generic substitution within this series without explicit comparative bioactivity data risks selecting a compound with a divergent polypharmacology profile, compromising experimental reproducibility and target-specific conclusions.

Ortho- vs. para-methoxy isomer
Ortho-OCH3 restricts phenyl-pyrazole rotation; para isomer may not recapitulate same target engagement geometry.
Ethoxy vs. methoxy analog
5-ethoxy group raises lipophilicity (~0.3–0.5 log units); methoxy analog may exhibit different cell permeability and assay interference profile.
Absent characterization data for analogs
Para-methoxy and des-ethoxy analogs lack published spectroscopic benchmarks; identity and purity verification rely solely on vendor documentation.

5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol vs. Closest Analogs: Comparative Evidence


ChEMBL Bioactivity Breadth vs. Para-Methoxy and Des-Ethoxy Analogs

This compound has 40 bioactivity data points across 28 distinct protein targets registered in ChEMBL, including enzymes, membrane receptors, transcription factors, and epigenetic regulators [1]. In contrast, the para-methoxy isomer (MLS-0437221.0001) has only 3 bioactivity entries in BindingDB, limited primarily to TET2 and KDM2A inhibition with weak IC50 values (TET2 IC50 = 13,000 nM; KDM2A IC50 = 106,000 nM) [2]. The broader multi-target annotation profile of the ortho-methoxy compound suggests a more extensively characterized and distinctive selectivity fingerprint.

Bioactivity Annotation Depth
Cross-study comparable
≥13.3-fold greater annotation
Target compound: 40 bioactivities across 28 targets
Para isomer: 3 bioactivities, 3 targets
Supports broader target deconvolution screening
Public database curation (ChEMBL, BindingDB)
Bioactivity profiling Target engagement Polypharmacology

Conformational Restriction by Ortho-Methoxy in 5-HT2A Modulator Chemotypes

The ortho-methoxy substituent on the 4-phenyl ring of this compound imposes a steric clash with the adjacent pyrazole C-5 methyl group, restricting rotation around the phenyl-pyrazole bond and stabilizing a near-orthogonal conformation [1]. In the broader 3-phenyl-pyrazole chemotype claimed in 5-HT2A receptor modulator patents, the ortho-substituted phenyl derivatives display distinct pharmacological profiles compared to para-substituted analogs, consistent with altered receptor binding pocket accommodation [2]. The para-methoxy isomer lacks this steric constraint, adopting a different low-energy conformation that may not recapitulate the same target interactions.

Conformational Restriction
Class-level inference
Ortho-OCH3 steric clash with C5-CH3 restricts rotation
Para isomer: free rotation, distinct low-energy conformation
Conformational profile may affect target interactions; para isomer not a structural surrogate
Inferred from SAR trends; no X-ray data
Serotonin receptor modulation Ortho-substituent effect Conformational analysis

Validated Synthetic Protocol with Full Spectroscopic Characterization

A peer-reviewed one-step synthetic protocol published in Molbank (2023) provides complete characterization data for this specific compound: 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy [1]. Quantitative yield was achieved using adapted Vilsmeier conditions. No equivalent published synthetic procedure or comprehensive spectroscopic dataset was identified for the para-methoxy isomer or the des-ethoxy analog in peer-reviewed literature [1]. This represents a unique quality-assurance advantage: procurement can be verified against published spectroscopic benchmarks, reducing the risk of receiving mis-assigned or impure material.

Published Characterization
Direct head-to-head comparison
1H, 13C-NMR, IR, Raman data available (Molbank 2023)
Comparators: no peer-reviewed spectroscopic dataset found
Enables independent QC verification; reduces misassignment risk
Vendor-supplied data excluded from comparison
Synthetic accessibility Quality control Spectroscopic characterization

Lipophilicity Advantage Over 5-Methoxy Analog

The target compound has a computed XLogP3 of 3.9 and Topological Polar Surface Area (TPSA) of 67.4 Ų, with zero Rule-of-Five violations [1]. Replacing the ethoxy group with a methoxy group (as in CAS 1062224-47-8) reduces the heavy atom count by 1 (CH2 deletion), which is expected to lower calculated logP by approximately 0.3–0.5 log units and modestly increase aqueous solubility . This difference in lipophilicity can significantly affect membrane permeability, non-specific protein binding, and apparent biochemical potency in cell-based vs. cell-free assays.

Lipophilicity Estimate
Class-level inference
ΔlogP ~0.3–0.5 higher vs. 5-methoxy analog
Target XLogP3 = 3.9; analog estimated lower
Lipophilicity difference may influence cell permeability profile
Computed (PubChem); comparator estimated by structural analogy
Physicochemical properties Drug-likeness Lipophilicity

5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol: Research and Procurement Scenarios


Multi-Target Screening and Polypharmacology Profiling

With 40 bioactivity data points across 28 targets spanning enzymes, membrane receptors, and epigenetic regulators, this compound serves as an ideal positive control or reference standard for laboratories conducting broad-panel biochemical screening [1]. Its extensive ChEMBL annotation, absent in the para-methoxy isomer, provides immediate cross-referencing capability for assay validation and hit triage in multi-target drug discovery campaigns [1][2].

5-HT2A Receptor Modulator and Orthosteric Probe Research

The 3-phenyl-pyrazole scaffold, with ortho-methoxy substitution, falls within the chemical space claimed in 5-HT2A receptor modulator patents [1]. Researchers studying serotonergic signaling can deploy this compound as a structurally defined probe to explore ortho-substituent effects on receptor binding, using the para-methoxy isomer as a structurally matched negative control to isolate conformational contributions to activity [1].

QC-Verified Procurement Using Spectroscopic Benchmarks

Procurement from any commercial source can be validated against the peer-reviewed 1H-, 13C-NMR, IR, and Raman spectroscopic data published by Jaster et al. (2023) [1]. This is a distinguishing quality-assurance capability not available for the para-methoxy isomer or des-ethoxy analog, reducing the risk of lot-to-lot variability or structural misassignment in long-term research programs [1].

SAR Studies of Pyrazole-Phenol Chemotypes in Inflammation and Epigenetics

The ChEMBL target profile includes epigenetic regulators (e.g., TET2, KDM2A) and inflammatory mediators (e.g., COX-2, 5-LOX) based on class-level and cross-study data [1][2]. This compound provides a single chemical entry point for SAR expansion across both target families, enabling medicinal chemistry teams to explore the impact of ethoxy substitution and ortho-methoxy geometry on divergent biological pathways [1][2].

Application
Selection Property
Validation Focus
Multi-target biochemical screening
Broad ChEMBL bioactivity annotations
Assay cross-referencing and hit validation
Serotonergic signaling probe studies
Ortho-methoxy conformational constraint
Ortho vs. para isomer target engagement assays
QC-verified compound procurement
Published spectroscopic benchmarks
Lot-to-lot identity and purity verification
Pyrazole-phenol SAR expansion
Multi-target activity annotation (epigenetic, inflammatory)
Ethoxy/ortho-methoxy geometry impact on pathway selectivity
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